molecular formula C9H10N2O2 B13173236 Methyl3-(1-ethyl-1H-pyrazol-5-YL)propiolate

Methyl3-(1-ethyl-1H-pyrazol-5-YL)propiolate

Cat. No.: B13173236
M. Wt: 178.19 g/mol
InChI Key: WTZYGLDIZWRPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting due to their structural properties and tautomerism, which can influence their reactivity and biological activities .

Chemical Reactions Analysis

Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate can be compared with other pyrazole derivatives, such as:

Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate stands out due to its unique ester group, which allows for diverse chemical modifications and applications in various fields .

Biological Activity

Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique molecular structure that includes a pyrazole ring and a propiolate functional group, which contribute to its pharmacological potential. This article delves into the biological activities of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 178.19 g/mol
  • Structural Features :
    • Pyrazole ring with two nitrogen atoms.
    • Ethyl substituent at position 1.
    • Propiolate group at position 3.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate, can modulate inflammatory pathways. These compounds have shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study : A study demonstrated the efficacy of pyrazole derivatives in reducing inflammation markers in animal models, suggesting that Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate may exhibit similar effects .

Antimicrobial Activity

Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate has been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored. In vitro studies have shown that Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate can inhibit the proliferation of certain cancer cell lines.

Research Findings :

  • A study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines, with an IC₅₀ value of approximately 25 µM .

The biological activity of Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
  • Modulation of Signaling Pathways : It potentially affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Interaction with Cellular Targets : The pyrazole moiety can interact with various cellular receptors, influencing cellular signaling and metabolic pathways.

Comparative Analysis

To better understand the uniqueness of Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate within its chemical class, a comparison with related compounds is presented below:

Compound Name Molecular Formula Notable Activity
Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-YL)propiolateC₉H₉N₃O₂Moderate anti-inflammatory
Ethyl 3-(1-ethyl-1H-pyrazol-5-yloxy)propanoateC₁₁H₁₃N₃O₃Antimicrobial activity
Methyl 3-(1-methylpyrazolyl)propanoateC₉H₉N₃O₂Weak anticancer effects

This table illustrates how structural variations influence biological activities, highlighting the potential of Methyl 3-(1-ethyl-1H-pyrazol-5-YL)propiolate as a candidate for further research .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(2-ethylpyrazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-11-8(6-7-10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3

InChI Key

WTZYGLDIZWRPHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C#CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.